molecular formula C8H4BrFN2O2 B12841754 6-Bromo-5-fluoro-1H-benzimidazole-4-carboxylic acid

6-Bromo-5-fluoro-1H-benzimidazole-4-carboxylic acid

Cat. No.: B12841754
M. Wt: 259.03 g/mol
InChI Key: QGYZAXBPNNNBLV-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1H-benzimidazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoro-1H-benzimidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-2-fluoroaniline with a suitable carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, cyclization, and purification steps. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Condensation Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted benzimidazole derivatives with varying functional groups.
  • Amides and esters formed from the carboxylic acid group.

Scientific Research Applications

6-Bromo-5-fluoro-1H-benzimidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, making it a potent bioactive molecule.

Comparison with Similar Compounds

  • 5-Bromo-1H-benzimidazole-4-carboxylic acid
  • 6-Fluoro-1H-benzimidazole-4-carboxylic acid
  • 5,6-Dibromo-1H-benzimidazole-4-carboxylic acid

Comparison: 6-Bromo-5-fluoro-1H-benzimidazole-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit higher potency and selectivity in its applications.

Properties

Molecular Formula

C8H4BrFN2O2

Molecular Weight

259.03 g/mol

IUPAC Name

6-bromo-5-fluoro-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C8H4BrFN2O2/c9-3-1-4-7(12-2-11-4)5(6(3)10)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

QGYZAXBPNNNBLV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)F)C(=O)O)N=CN2

Origin of Product

United States

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